molecular formula C21H14BrFN4O4 B2567430 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide CAS No. 1215529-22-8

2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No. B2567430
CAS RN: 1215529-22-8
M. Wt: 485.269
InChI Key: MORLABKYPDUJRR-UHFFFAOYSA-N
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Description

2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H14BrFN4O4 and its molecular weight is 485.269. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Related Compounds for Peripheral Benzodiazepine Receptor Study :

    • Compounds similar to the query chemical were synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds showed high in vitro affinity and selectivity for PBRs, making them potential candidates for imaging agents in neurodegenerative disorders (Fookes et al., 2008).
  • Potential Antipsychotic Agents :

    • Related compounds with an antipsychotic-like profile in behavioral animal tests were synthesized. These compounds did not interact with dopamine receptors, suggesting a different mechanism of action from traditional antipsychotics (Wise et al., 1987).

Structural Analysis and Synthesis

  • Synthesis and Characterization of Novel Compounds :

    • New compounds with similar structural elements were synthesized and characterized using techniques like X-ray diffraction, suggesting potential for diverse applications in molecular design (Sebhaoui et al., 2020).
  • Synthesis with Anti-inflammatory Activity :

    • Derivatives of similar compounds were synthesized and showed significant anti-inflammatory activity. This indicates potential therapeutic applications in inflammation-related conditions (Sunder & Maleraju, 2013).

Photophysical and Biological Evaluation

  • Fluorescent Chemosensor for Metal Ion Detection :

    • Compounds related to the query were used as fluorescent chemosensors for metal ion detection, demonstrating the potential for environmental or analytical applications (Khan, 2020).
  • Anticancer Activities of Pyrazinobenzimidazole Derivatives :

    • The synthesis and investigation of pyrazinobenzimidazole derivatives, which are structurally related, revealed remarkable anticancer activities. This underscores the potential of these compounds in cancer therapy (Demirayak & Yurttaş, 2014).

Antimicrobial and Anti-inflammatory Agents

  • Antimicrobial and Anti-inflammatory Agents :
    • A series of compounds were synthesized and evaluated for their antimicrobial and anti-inflammatory activities, suggesting potential for the development of new therapeutic agents (Kendre et al., 2015).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN4O4/c22-13-2-3-15(14(23)8-13)24-20(28)10-26-5-6-27-17(21(26)29)9-16(25-27)12-1-4-18-19(7-12)31-11-30-18/h1-9H,10-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORLABKYPDUJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=C(C=C(C=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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